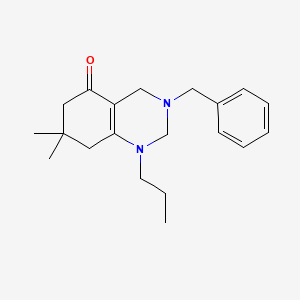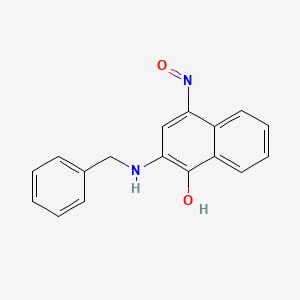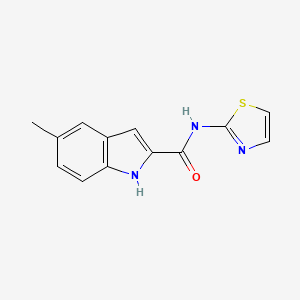![molecular formula C18H22N2O3 B11042113 N-{1-[2-(4-Methoxyphenyl)acetyl]piperidin-3-YL}but-2-ynamide](/img/structure/B11042113.png)
N-{1-[2-(4-Methoxyphenyl)acetyl]piperidin-3-YL}but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[2-(4-Methoxyphenyl)acetyl]piperidin-3-YL}but-2-ynamide is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring, a methoxyphenyl group, and a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-(4-Methoxyphenyl)acetyl]piperidin-3-YL}but-2-ynamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through the reaction of appropriate starting materials under controlled conditions.
Acylation: The piperidine intermediate is then acylated with 2-(4-methoxyphenyl)acetyl chloride in the presence of a base such as triethylamine to form the acylated piperidine derivative.
Coupling with But-2-ynamide: The final step involves coupling the acylated piperidine derivative with but-2-ynamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{1-[2-(4-Methoxyphenyl)acetyl]piperidin-3-YL}but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl group in the acylated piperidine can be reduced to form alcohol derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-{1-[2-(4-Methoxyphenyl)acetyl]piperidin-3-YL}but-2-ynamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[2-(4-Methoxyphenyl)acetyl]piperidin-3-YL}but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-{1-[2-(4-Methoxyphenyl)acetyl]piperidin-3-YL}but-2-ynamide: shares structural similarities with other piperidine derivatives and acylated compounds.
4-Methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups.
Piperidine-based compounds: Other piperidine derivatives used in medicinal chemistry.
Uniqueness
- The combination of the piperidine ring, methoxyphenyl group, and but-2-ynamide moiety makes This compound unique in its structural and functional properties.
- Its specific synthetic route and potential applications in various fields highlight its distinctiveness compared to other similar compounds.
This detailed overview provides a comprehensive understanding of This compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H22N2O3 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-[1-[2-(4-methoxyphenyl)acetyl]piperidin-3-yl]but-2-ynamide |
InChI |
InChI=1S/C18H22N2O3/c1-3-5-17(21)19-15-6-4-11-20(13-15)18(22)12-14-7-9-16(23-2)10-8-14/h7-10,15H,4,6,11-13H2,1-2H3,(H,19,21) |
InChI Key |
PJMCKHKYFFFHGX-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)NC1CCCN(C1)C(=O)CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2,4-Dichloro-5-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11042033.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11042034.png)


![2,6-Di-tert-butyl-4-{[2,3,5-trifluoro-6-(4-methylpiperazin-1-yl)pyridin-4-yl]sulfanyl}phenol](/img/structure/B11042052.png)

![2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B11042059.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]naphthalene-1-carboxamide](/img/structure/B11042068.png)
![6-(4-bromo-1H-pyrazol-5-yl)-3-(2-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11042069.png)

![1-{4-[2-(4-Chlorophenoxy)ethyl]piperazino}-2-propyn-1-one](/img/structure/B11042082.png)
![N-benzyl-6-[(4-benzylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11042083.png)
![methyl 2-[2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-3-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11042093.png)
![1-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B11042109.png)
